molecular formula C11H14ClF B15385122 1-(3-Chloropropyl)-2-ethyl-4-fluorobenzene

1-(3-Chloropropyl)-2-ethyl-4-fluorobenzene

Cat. No.: B15385122
M. Wt: 200.68 g/mol
InChI Key: ZJGRLELJYYPNDP-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-ethyl-4-fluorobenzene is a fluorinated aromatic compound designed for use as a key synthetic intermediate in research and development. This molecule integrates two valuable functional features: a fluorinated aromatic ring and a terminal chloroalkyl chain . The incorporation of fluorine into aromatic systems is a well-established strategy in medicinal and agrochemical chemistry, as the fluorine atom can significantly influence a compound's electronic distribution, metabolic stability, and lipophilicity, which often leads to enhanced bioavailability and binding affinity . The reactive 3-chloropropyl side chain serves as a flexible linker, enabling researchers to readily conjugate the fluorobenzene scaffold to other molecular entities such as heterocycles, amines, or nucleophiles through alkylation or substitution reactions . This makes 1-(3-Chloropropyl)-2-ethyl-4-fluorobenzene a versatile building block for constructing more complex molecules for various applications. Its potential uses include serving as a precursor in the synthesis of candidate compounds for pharmaceutical discovery (e.g., in developing enzyme inhibitors or receptor ligands) and in the development of novel agrochemicals, where fluorinated compounds are known for their efficacy . The ethyl substituent on the aromatic ring may provide additional steric and electronic modulation to fine-tune the properties of the final molecule. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H14ClF

Molecular Weight

200.68 g/mol

IUPAC Name

1-(3-chloropropyl)-2-ethyl-4-fluorobenzene

InChI

InChI=1S/C11H14ClF/c1-2-9-8-11(13)6-5-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

ZJGRLELJYYPNDP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)F)CCCCl

Origin of Product

United States

Biological Activity

1-(3-Chloropropyl)-2-ethyl-4-fluorobenzene is a compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields, including chemistry, biology, and medicine. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a chloropropyl group, an ethyl group, and a fluorobenzene moiety. This configuration contributes to its chemical reactivity and biological interactions. The fluorine atom is particularly significant as it can enhance binding affinity to molecular targets due to its electronegative nature.

The biological activity of 1-(3-Chloropropyl)-2-ethyl-4-fluorobenzene is primarily mediated through its interactions with various enzymes and receptors. The mechanism involves:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, potentially influencing metabolic pathways.
  • Receptor Binding : It can interact with neurotransmitter receptors, which may lead to alterations in signaling pathways associated with mood regulation and other physiological processes.

Table 1: Potential Interactions with Biological Targets

Target TypeInteraction TypeEffect
EnzymesInhibitionAlters metabolic pathways
Neurotransmitter ReceptorsModulationAffects mood and behavior

Biological Activity Studies

Various studies have investigated the biological activity of similar compounds, providing insights into potential effects and applications.

Case Study 1: Degradation Pathways

Research on the degradation of fluorobenzene compounds indicates that structural modifications can influence metabolic pathways. A study on Rhizobiales strain F11 showed that fluorinated compounds were oxidized via specific catechol pathways, suggesting that similar mechanisms may apply to 1-(3-Chloropropyl)-2-ethyl-4-fluorobenzene .

Case Study 2: Neuropsychiatric Effects

A series of studies on arylsulfone and arylsulfonamide-based ligands demonstrated mood-modulating activities. Although not directly tested on 1-(3-Chloropropyl)-2-ethyl-4-fluorobenzene, the findings suggest that compounds with similar structures can influence neurochemical systems .

Toxicological Assessment

The safety profile of 1-(3-Chloropropyl)-2-ethyl-4-fluorobenzene is crucial for its potential applications in pharmaceuticals. Structure-based assessments indicate that compounds within this class may exhibit genotoxicity or mutagenicity, necessitating thorough evaluation during drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

  • 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene (C₁₂H₁₄ClF₃O)

    • Key Differences : Replaces the fluorine atom with a trifluoromethoxy (-OCF₃) group.
    • Impact : The trifluoromethoxy group increases electronegativity and steric hindrance, raising the boiling point (264°C predicted) and density (1.194 g/cm³) compared to the fluorine-substituted analog .
    • Applications : Enhanced metabolic stability in agrochemicals due to the electron-withdrawing -OCF₃ group.
  • 1-(3-Chloropropyl)-1H-imidazole (C₆H₁₀ClN₂)

    • Key Differences : Replaces the ethyl-fluorobenzene moiety with an imidazole ring.
    • Impact : The nitrogen-rich imidazole ring increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents. This compound is frequently used as an intermediate in heterocyclic drug synthesis .
  • 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine (C₁₃H₁₇Cl₂N₂)

    • Key Differences : Incorporates a piperazine ring and a second chlorophenyl group.
    • Impact : The piperazine ring introduces basicity (pKa ~8.5), enabling salt formation for pharmaceutical formulations. Microwave-assisted synthesis yields 88% efficiency in 40 seconds, outperforming conventional methods (60% in 7 hours) .

Structural and Crystallographic Comparisons

  • 3-Chloropropyl-substituted Carboranes (e.g., 1-(3-chloropropyl)-o-carborane)
    • Key Differences : Replaces the benzene ring with an icosahedral C₂B₁₀ carborane cluster.
    • Impact : The carborane cluster increases thermal stability (decomposition >300°C) and induces unique C-H···Cl hydrogen bonding (bond length: 3.209 Å; angle: 105°). Steric effects from substituents elongate cage C-C bonds (1.672 Å in bis-substituted derivatives) .

Physical and Spectral Properties

Compound Boiling Point (°C) Density (g/cm³) Key Spectral Features (IR/NMR)
1-(3-Chloropropyl)-2-ethyl-4-fluorobenzene ~260 (predicted) 1.18 (predicted) δH 1.2 (t, CH₂CH₃), 4.1 (m, Cl-CH₂)
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene 264 (predicted) 1.194 νC-F 1250 cm⁻¹; δF -60 ppm (CF₃)
1-(3-Chloropropyl)piperidine ~200 1.03 δH 2.5 (m, piperidine CH₂), 3.4 (t, Cl-CH₂)

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 1-(3-Chloropropyl)-2-ethyl-4-fluorobenzene in laboratory settings?

  • Answer :

  • Engineering Controls : Use enclosed systems or local exhaust ventilation to minimize vapor exposure. Safety showers and eye-wash stations must be accessible .
  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats. Respiratory protection (e.g., vapor respirators) is required if ventilation is insufficient .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid direct contact and ensure adequate ventilation during cleanup .

Q. How can researchers verify the purity of 1-(3-Chloropropyl)-2-ethyl-4-fluorobenzene after synthesis?

  • Answer :

  • Chromatography : Use HPLC or GC-MS to separate and quantify impurities. Compare retention times with standards .
  • Spectroscopy : Analyze 1H^1H-NMR and 13C^{13}C-NMR spectra to confirm molecular structure and detect residual solvents. For fluorinated compounds, 19F^{19}F-NMR is critical .
  • Elemental Analysis : Validate the empirical formula by measuring C, H, Cl, and F content .

Advanced Research Questions

Q. What synthetic strategies are effective for 1-(3-Chloropropyl)-2-ethyl-4-fluorobenzene, and how do reaction conditions influence yield?

  • Answer :

  • Stepwise Functionalization :

Friedel-Crafts Alkylation : React 2-ethyl-4-fluorobenzene with 3-chloropropyl chloride using AlCl3_3 as a catalyst. Optimize temperature (40–60°C) to minimize side reactions .

Purification : Distill under reduced pressure (e.g., 0.1 mmHg) to isolate the product. Yield improvements (up to 75%) are achieved by controlling stoichiometry and catalyst loading .

  • Alternative Routes : Electrophilic substitution on pre-functionalized benzene derivatives (e.g., halogen exchange) may reduce side products but requires anhydrous conditions .

Q. How do substituents (ethyl, fluorophenyl, chloropropyl) affect the compound’s reactivity in cross-coupling reactions?

  • Answer :

  • Electronic Effects : The electron-withdrawing fluorine and chlorine groups deactivate the benzene ring, directing electrophilic attacks to the ethyl-substituted position. This enhances regioselectivity in Suzuki-Miyaura couplings .
  • Steric Hindrance : The 3-chloropropyl chain may limit access to catalytic sites, requiring bulky ligands (e.g., SPhos) for efficient palladium-mediated reactions .

Q. What analytical methodologies are recommended for characterizing synthetic intermediates of this compound?

  • Answer :

  • Mass Spectrometry : High-resolution MS (HRMS) confirms intermediate molecular weights and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, particularly for intermediates with multiple substituents .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability during scale-up, as fluorinated compounds often degrade at elevated temperatures .

Methodological and Mechanistic Questions

Q. How can computational models predict regioselectivity in electrophilic substitution reactions of this compound?

  • Answer :

  • DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-rich regions. For example, the ethyl group’s inductive effect increases electron density at the para position .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways to optimize solvent choice .

Q. What strategies mitigate competing side reactions during the introduction of the chloropropyl chain?

  • Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., fluorine) with trimethylsilyl groups to prevent undesired alkylation .
  • Catalyst Screening : Test Lewis acids (e.g., FeCl3_3 vs. ZnCl2_2) to balance activity and selectivity. FeCl3_3 reduces oligomerization byproducts in Friedel-Crafts reactions .

Data Contradictions and Resolution

Q. Discrepancies in reported boiling points for similar chloropropyl-fluorobenzene derivatives: How should researchers address this?

  • Answer :

  • Source Validation : Cross-reference peer-reviewed journals (e.g., PubChem, EPA DSSTox) over commercial databases. For example, 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene has a predicted boiling point of 271.6°C , but experimental validation is advised.
  • Experimental Replication : Perform controlled distillations with calibrated equipment to verify literature values .

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